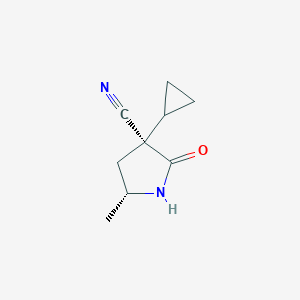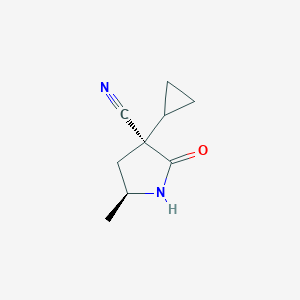
(5-(Benzyloxy)-2-methylphenyl)methanol
Vue d'ensemble
Description
((5-(Benzyloxy)-2-methylphenyl)methanol), or 5-BZMPM, is a synthetic compound with a wide range of applications in scientific research. It is a chiral secondary alcohol with a molecular weight of 228.3 g/mol and a boiling point of 179-181 °C. 5-BZMPM has been used in the synthesis of various compounds, such as aryl-substituted heterocycles, which have been employed in the development of new drugs. Additionally, 5-BZMPM is also used in the production of a variety of other compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals.
Applications De Recherche Scientifique
5-BZMPM is widely used in scientific research due to its diverse range of applications. It has been used in the synthesis of various compounds, such as aryl-substituted heterocycles, which have been employed in the development of new drugs. Additionally, 5-BZMPM is also used in the production of a variety of other compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used in the synthesis of optically active compounds, which are useful in the development of new drugs, as well as in the synthesis of organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 5-BZMPM is not yet fully understood, however, it is believed to involve the formation of aryl-substituted heterocycles. These heterocycles are believed to interact with the target molecule, resulting in the desired chemical reaction. Additionally, the presence of the 5-BZMPM molecule is believed to act as a catalyst, speeding up the reaction and improving its efficiency.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BZMPM have not been extensively studied, however, it is believed to have some potential therapeutic effects. In particular, it has been suggested that 5-BZMPM may have potential anti-inflammatory and anti-cancer properties, although further research is needed to confirm these effects. Additionally, 5-BZMPM has been shown to have some antioxidant activity, which may be beneficial in the prevention of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-BZMPM in laboratory experiments is its relatively low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of different reactions. However, one of the main limitations of using 5-BZMPM is its instability, which can lead to product losses during storage and handling. Additionally, the mechanism of action of 5-BZMPM is not yet fully understood, so it is important to be aware of the potential risks associated with its use.
Orientations Futures
Due to its potential therapeutic effects, there are numerous potential future directions for 5-BZMPM research. These include further studies into its mechanism of action, as well as its potential anti-inflammatory and anti-cancer properties. Additionally, research into the synthesis of 5-BZMPM could lead to the development of more efficient and cost-effective methods of production. Finally, further studies into its antioxidant activity could lead to the development of new drugs and therapies for the prevention and treatment of certain diseases.
Propriétés
IUPAC Name |
(2-methyl-5-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-12-7-8-15(9-14(12)10-16)17-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMGANOYZQLKNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6315643.png)
![5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6315647.png)





![6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6315708.png)


